2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
説明
2-[(4-Chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a heterocyclic core with distinct substituents. Key structural features include:
- Position 2: A sulfanyl (-S-) group linked to a 4-chlorobenzyl moiety.
- Position 3: A 3-(trifluoromethyl)benzyl substituent.
- Positions 6 and 7: Methoxy (-OCH₃) groups.
The chlorobenzyl and methoxy groups may influence electronic and steric properties, impacting binding affinity in biological systems.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-19-20(12-22(21)34-2)31-24(35-14-15-6-8-18(26)9-7-15)32(23(19)30)13-16-4-3-5-17(10-16)25(27,28)29/h3-12,30H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVTXXLVSVFORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a novel quinazolinimine derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of quinazolinimines, characterized by a quinazoline core substituted with various functional groups. The presence of the sulfanyl group and trifluoromethyl moiety contributes to its unique pharmacological properties.
Research indicates that quinazolinimine derivatives can exert their biological effects through multiple pathways:
- Inhibition of Kinase Activity : Quinazolinimines have been shown to inhibit key kinases involved in cell proliferation and survival, particularly the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for cancer cell growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Prostate Cancer Cells (PC-3) :
- The compound was tested on PC-3 prostate cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis. Mechanistic studies revealed that the compound activated JNK signaling, leading to the repression of Akt and mTOR activity, which are critical for cell survival .
- Breast Cancer Model (MCF-7) :
Research Findings
Recent findings underscore the potential clinical applications of 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine:
- Efficacy Against Drug Resistance : The compound has shown promise in overcoming resistance mechanisms in cancer therapy, particularly through its action on the PI3K/Akt pathway .
- Potential as a Lead Compound : Given its favorable activity profile, this quinazolinimine derivative may serve as a lead compound for further development into more potent anticancer agents.
類似化合物との比較
(1) Substituent Effects on Lipophilicity
(3) Crystallographic and Conformational Insights
Q & A
Q. Advanced Research Focus
- Imine Group Hydrolysis : The imine functional group is prone to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, forming a quinazolinone derivative. Stabilization requires anhydrous solvents (e.g., DMF) and inert gas protection during synthesis .
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at adjacent sites, increasing susceptibility to nucleophilic attack. Reactivity can be modulated by altering substituent positions (e.g., para vs. meta on the benzyl ring) .
- Sulfanyl Group Oxidation : The sulfanyl moiety may oxidize to sulfoxide or sulfone under oxidative conditions (e.g., H₂O₂). Stability studies should include TLC monitoring in air-sensitive environments .
What experimental strategies are effective for evaluating its biological activity?
Q. Basic Research Focus
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Focus
- Mechanistic Studies :
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) inhibition, comparing activity to reference inhibitors (e.g., erlotinib, celecoxib) .
- Apoptosis Induction : Flow cytometry to assess caspase-3/7 activation and mitochondrial membrane potential changes .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Q. Advanced Research Focus
Analog Synthesis : Prepare derivatives with:
- Varied substituents on the benzyl rings (e.g., replacing 4-chloro with 4-fluoro or 4-methyl) .
- Alternative sulfanyl groups (e.g., methylsulfanyl vs. benzylsulfanyl) .
Activity Profiling :
- Compare IC₅₀ values across analogs in standardized assays (e.g., COX-2 inhibition) .
- Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity .
What analytical techniques are essential for characterizing its degradation products?
Q. Basic Research Focus
- LC-MS/MS : Identify hydrolyzed or oxidized metabolites in simulated physiological buffers (e.g., PBS at pH 7.4) .
- X-ray Crystallography : Resolve crystal structures of degradation products to confirm bond cleavage sites .
- Stability-Indicating Methods : Forced degradation studies under heat, light, and humidity, monitored via UPLC with photodiode array detection .
How should researchers address contradictory data in biological activity reports?
Q. Advanced Research Focus
- Assay Validation :
- Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays for COX-2 inhibition) .
- Control for batch-to-batch purity variations via elemental analysis and Karl Fischer titration .
- Statistical Robustness : Employ ANOVA with post-hoc Tukey tests to assess significance across replicate experiments (n ≥ 3) .
What protocols ensure safe handling and disposal of this compound?
Q. Basic Research Focus
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Neutralize waste with 10% NaOH before disposal .
- Ecotoxicity Assessment : Follow OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to evaluate environmental impact .
How can computational modeling predict its pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction :
- Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Simulate metabolic pathways with Meteor Nexus software .
- Molecular Dynamics (MD) : GROMACS simulations to assess binding stability with target proteins (e.g., EGFR) over 100 ns trajectories .
What experimental designs optimize dose-response studies in vivo?
Q. Advanced Research Focus
- Rodent Models :
- Administer compound via oral gavage (0.1–50 mg/kg) in BALB/c mice, with plasma concentration monitoring via LC-MS/MS .
- Histopathological analysis of liver/kidney tissues post-treatment .
- Dose Escalation : Follow FDA guidelines for maximum tolerated dose (MTD) determination using a 3+3 design .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via western blotting .
- CRISPR Knockout : Generate gene-edited cell lines (e.g., EGFR-KO) to confirm on-target effects in proliferation assays .
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